molecular formula C18H16N2O4S B2686476 Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 403727-66-2

Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B2686476
M. Wt: 356.4
InChI Key: IVLOTPJIUGLJFI-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. The presence of the methoxybenzyl group and the carboxylate ester could potentially influence its physical properties and biological activity.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the methoxybenzyl and carboxylate groups. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a quinazoline core, which is a bicyclic system containing two nitrogen atoms. It also has a methoxybenzyl group and a carboxylate ester attached to it. These functional groups could potentially influence its reactivity and interactions with other molecules.



Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the ester could allow for reactions such as hydrolysis or transesterification. The aromatic ring could potentially undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity.


Scientific Research Applications

Synthesis and Crystallographic Studies

The synthesis of related compounds to Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate demonstrates the ongoing research interest in developing novel methods for the synthesis of complex heterocyclic compounds. For example, Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. This process involved the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate, showcasing the compound's synthetic versatility and potential for further functionalization (Kovalenko et al., 2019).

Cyclization and Heterocyclic Compound Formation

Cyclization reactions are fundamental in the synthesis of quinazoline derivatives, as illustrated by Proctor, Ross, and Tapia (1972), who explored the cyclization of amino-acid derivatives to tetrahydroquinolin-4-ones. Such reactions underline the structural diversity achievable through cyclization, contributing to the development of new chemical entities with potential biological activities (Proctor, Ross, & Tapia, 1972).

Biological Activity and Molecular Docking Studies

The exploration of biological activities and interaction mechanisms of quinazoline derivatives represents a significant area of research. Kovalenko et al. (2020) conducted molecular docking simulations to identify potential Hepatitis B Virus (HBV) replication inhibitors. Their work demonstrated that specific quinazoline derivatives exhibit high inhibition of HBV replication, indicating the potential therapeutic applications of these compounds (Kovalenko et al., 2020).

Antimicrobial Activity

Investigations into the antimicrobial properties of quinazoline derivatives have shown significant activity against various microorganisms. Osarumwense (2022) synthesized compounds with potent antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. This highlights the quinazoline scaffold's utility in developing new antimicrobial agents (Osarumwense, 2022).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information. However, as with all chemicals, it should be handled with appropriate safety precautions to avoid ingestion, inhalation, or contact with skin or eyes.


Future Directions

The study of quinazoline derivatives is a vibrant field due to their wide range of biological activities. This specific compound could potentially be studied for its biological activity, and modifications could be made to its structure to enhance its properties or activity.


Please note that these are general insights and may not apply directly to the specific compound you mentioned. For detailed and accurate information, experimental data and studies are needed. If you have access to a research database, you might be able to find more specific information there. If you’re planning to work with this compound in a lab setting, please consult with a knowledgeable chemist or the appropriate safety data sheets.


properties

IUPAC Name

methyl 3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-13-6-3-11(4-7-13)10-20-16(21)14-8-5-12(17(22)24-2)9-15(14)19-18(20)25/h3-9H,10H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLOTPJIUGLJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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